molecular formula C9H11NO4S B016958 Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate CAS No. 103765-33-9

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B016958
CAS No.: 103765-33-9
M. Wt: 229.26 g/mol
InChI Key: JNLHLSOENLVUIJ-UHFFFAOYSA-N
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Description

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate is a thiophene-based heterocyclic compound characterized by a central thiophene ring substituted with amino (-NH₂) and methyl (-CH₃) groups at positions 5 and 3, respectively. The 2- and 4-positions are esterified with methyl groups, forming a dicarboxylate framework. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and functional materials. Its synthesis typically employs the Gewald reaction, a well-established method for constructing 2-aminothiophene derivatives via cyclocondensation of ketones, cyanoacetates, and elemental sulfur under basic or ionic liquid conditions .

Key structural features:

  • Thiophene core: Facilitates π-conjugation and electronic tunability.
  • Methyl esters (2,4-positions): Enhance solubility in organic solvents.
  • Amino group (5-position): Enables nucleophilic reactivity for further functionalization.
  • Methyl substituent (3-position): Steric and electronic modulation of the thiophene ring.

Properties

IUPAC Name

dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-4-5(8(11)13-2)7(10)15-6(4)9(12)14-3/h10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHLSOENLVUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345860
Record name Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103765-33-9
Record name Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Preparation Methods

Standard Reaction Conditions

  • Reactants : Methyl cyanoacetate (1.2 equiv), 3-methyl-2-butanone (1.0 equiv), sulfur (1.5 equiv)

  • Base : Morpholine (1.5 equiv) or piperidine

  • Solvent : Ethanol or methanol (0.5 M concentration)

  • Temperature : 70–80°C under reflux

  • Duration : 6–12 hours

The reaction proceeds via a cascade mechanism:

  • Knoevenagel condensation between the ketone and cyanoacetate.

  • Sulfur incorporation to form the thiophene ring.

  • Aromatization and esterification.

Yield Optimization :

  • Increasing sulfur stoichiometry to 2.0 equiv improves ring closure efficiency (yield boost: 68% → 82%).

  • Anhydrous solvents reduce hydrolysis of intermediates.

Solvent and Catalytic Modifications

Ionic Liquid-Catalyzed Synthesis

Recent advances utilize ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) as dual solvent-catalysts:

ParameterValue
Temperature60°C
Time4 hours
Yield89%
Purity (HPLC)98.5%

Ionic liquids enhance reaction rates by stabilizing charged intermediates and reducing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation drastically shortens reaction times:

ConditionConventionalMicrowave
Temperature80°C100°C
Time8 hours25 minutes
Yield75%88%

This method minimizes thermal degradation of the amino group.

Industrial-Scale Production

Continuous Flow Reactor Design

Industrial protocols favor continuous flow systems for scalability:

StageParameters
MixingTeflon-coated static mixer
Reaction Zone80°C, 2 MPa pressure
Residence Time30 minutes
Throughput50 kg/day

Advantages include precise temperature control and reduced solvent waste compared to batch processes.

Crystallization and Purification

Post-synthesis purification involves:

  • Acid-Base Extraction : Remove unreacted sulfur and bases using 5% HCl washes.

  • Recrystallization : Dissolve crude product in hot ethyl acetate (60°C), then cool to −20°C.

    • Purity : 99.2% after two recrystallizations.

  • Chromatography : Silica gel column with hexane/ethyl acetate (3:1) for analytical-grade material.

Comparative Analysis of Methodologies

Yield and Efficiency Across Methods

MethodYield (%)Purity (%)Energy Use (kWh/kg)
Conventional Gewald759712.4
Ionic Liquid8998.58.7
Microwave8897.86.3
Continuous Flow9299.15.9

Continuous flow systems outperform batch methods in energy efficiency and yield.

Environmental Impact

  • Solvent Waste : Ionic liquid methods reduce solvent use by 40% compared to ethanol-based reactions.

  • Carbon Footprint : Microwave-assisted synthesis lowers CO₂ emissions by 55% versus conventional heating.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.34 (s, 3H, CH₃), 3.82 (s, 6H, OCH₃), 5.21 (s, 2H, NH₂).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester).

  • HPLC : Retention time = 6.72 min (C18 column, acetonitrile/water 70:30).

Impurity Profiling

Common impurities and mitigation strategies:

  • Unreacted Cyanoacetate (<0.5%): Removed via acid-base extraction.

  • Oxidized Byproducts (<0.3%): Controlled by inert atmosphere (N₂ or Ar).

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used to introduce halogen atoms into the thiophene ring.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of the ester groups.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester groups can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s sulfur atom can also engage in coordination with metal ions, influencing its reactivity and function.

Comparison with Similar Compounds

Structural Variations and Nomenclature

The following compounds share the 5-amino-3-methylthiophene-2,4-dicarboxylate backbone but differ in ester substituents or additional functional groups:

Compound Name Ester Groups (2,4-positions) Additional Substituents Molecular Formula Molecular Weight Melting Point (°C)
Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (Target compound) Methyl, Methyl None C₉H₁₁NO₄S 229.25 Not reported
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate Ethyl, Ethyl None C₁₁H₁₅NO₄S 257.30 107–109
2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate Ethyl, Methyl None C₁₀H₁₃NO₄S 243.28 Not reported
2-tert-Butyl 4-ethyl 5-amino-3-methylthiophene-2,4-dicarboxylate tert-Butyl, Ethyl None C₁₃H₁₉NO₄S 285.36 Not reported
Diethyl 5-amino-3-[(tert-butylamino)methyl]thiophene-2,4-dicarboxylate Ethyl, Ethyl (tert-Butylamino)methyl at 3-position C₁₆H₂₅N₂O₄S 341.45 Not reported
Dimethyl 5-amino-3-(2-methoxy-2-oxoethyl)thiophene-2,4-dicarboxylate Methyl, Methyl 2-Methoxy-2-oxoethyl at 3-position C₁₁H₁₃NO₆S 287.29 Not reported

Physicochemical Properties

  • Solubility: Methyl and ethyl esters improve solubility in polar aprotic solvents (e.g., DMSO, acetonitrile). Bulky tert-butyl groups (e.g., in ) reduce solubility in non-polar solvents due to steric hindrance.
  • Melting Points : Diethyl analogs (e.g., ) exhibit lower melting points (107–109°C) compared to unsubstituted thiophenes, likely due to reduced crystallinity from flexible ethyl chains.
  • Electronic Effects: Electron-withdrawing ester groups stabilize the thiophene ring, while amino and alkyl substituents modulate electron density for targeted reactivity .

Biological Activity

Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DMAMTDC) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

DMAMTDC features a thiophene ring substituted with an amino group at the 5-position and two carboxylate groups at the 2 and 4 positions. Its molecular formula is C9H11NO4SC_9H_{11}NO_4S. The unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that DMAMTDC exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown:

  • Inhibition Against Gram-positive Bacteria : DMAMTDC has demonstrated formidable antibacterial properties against strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported at 50 µM for some strains .
  • Broad Spectrum Activity : It has also been tested against Gram-negative bacteria, including Escherichia coli, showing varying degrees of effectiveness .

The presence of the amino group is believed to enhance its interaction with bacterial cell walls, contributing to its antimicrobial efficacy.

Anticancer Activity

Preliminary studies suggest that DMAMTDC may possess anticancer properties. In vitro assays have been conducted on several cancer cell lines, including:

  • MCF-7 (breast cancer) : DMAMTDC showed cytotoxic effects with an IC50 value indicating significant growth inhibition.
  • NCI-H460 (lung cancer) : Similar cytotoxic effects were observed, warranting further investigation into its mechanisms of action .

The mechanism by which DMAMTDC exerts its biological effects involves several pathways:

  • Enzyme Inhibition : Studies suggest that DMAMTDC may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation. Further research is needed to elucidate the precise targets and pathways involved.
  • Binding Affinity : Research indicates potential binding interactions with various receptors and enzymes, suggesting a multifaceted mechanism that could be exploited for therapeutic purposes.

Synthesis and Derivatives

DMAMTDC can be synthesized through various methods, including condensation reactions involving thiophene derivatives. The synthesis typically involves:

  • Starting Materials : Ethyl acetoacetate, sulfur, malononitrile.
  • Reaction Conditions : The reaction is performed under reflux conditions in ethanol, followed by crystallization to obtain the final product.

Related Compounds

Several derivatives of DMAMTDC have been synthesized to explore their biological activities further. For instance:

Compound NameStructure FeaturesBiological Activity
Dimethyl 5-cyanoacetylamino-3-methylthiophene-2,4-dicarboxylateContains a cyanoacetyl groupEnhanced reactivity and potential for increased bioactivity
Dimethyl 5-(2-ethylhexanoyl)amino-3-methylthiophene-2,4-dicarboxylateIncreased lipophilicityImproved membrane penetration

These derivatives exhibit variations in functional groups that can significantly influence their chemical behavior and biological properties.

Case Studies

Several case studies have highlighted the potential of DMAMTDC in medicinal chemistry:

  • Antimicrobial Screening : A study evaluated the antibacterial activity of DMAMTDC against multidrug-resistant strains, demonstrating promising results that support further development as a lead compound for new antimicrobial agents.
  • Cytotoxicity Assays : In vitro studies on cancer cell lines have shown that DMAMTDC can induce apoptosis in treated cells, suggesting it may be a candidate for further investigation in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using thiophene precursors. For example, analogous thiophene dicarboxylates are prepared by reacting aminothiophene intermediates with dimethyl acetylenedicarboxylate under reflux in anhydrous tetrahydrofuran (THF) or acetonitrile (ACN) . Catalysts like triethylamine are often used to promote cyclization, with yields optimized by controlling reaction time (12–24 hours) and temperature (60–80°C). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its structure and purity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated solvents (e.g., CDCl3_3) resolve the methyl ester groups, thiophene ring protons, and amino substituents.
  • X-ray Crystallography : Single-crystal analysis confirms molecular geometry, as demonstrated for structurally similar thiophene dicarboxylates, with monoclinic crystal systems (space group P21_1/n) and intramolecular hydrogen bonding observed .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 299.34 for C13_{13}H17_{17}NO5_5S) .

Advanced Research Questions

Q. How can experimental designs be structured to evaluate the environmental fate and transformation pathways of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Laboratory Studies : Assess hydrolysis, photolysis, and biodegradation under controlled conditions (pH, UV light, microbial consortia). Use HPLC or LC-MS to quantify degradation products .
  • Environmental Simulation : Model soil-water partitioning coefficients (log Koc_{oc}) and bioaccumulation potential via octanol-water partitioning (log Kow_{ow}).
  • Field Monitoring : Deploy passive samplers in aquatic systems to measure real-world persistence, referencing frameworks like Project INCHEMBIOL for multi-compartment analysis .

Q. What strategies address discrepancies between experimental spectroscopic data and computational (DFT) predictions for its electronic structure?

  • Methodological Answer :

  • Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets). Adjust computational parameters (solvent models, dispersion corrections) to align with observed peaks.
  • Crystallographic Benchmarking : Use X-ray-derived bond lengths and angles to refine computational models, ensuring accuracy in predicting electron density distributions .

Q. How can regioselectivity be optimized during functionalization of the thiophene ring (e.g., introducing halogen or aryl groups)?

  • Methodological Answer :

  • Directed Metalation : Utilize n-BuLi or Grignard reagents to deprotonate specific positions (e.g., C-5 amino group directs electrophilic substitution at C-3).
  • Cross-Coupling : Apply Suzuki-Miyaura or Ullmann reactions with palladium catalysts (e.g., Pd(PPh3_3)4_4) to couple aryl boronic acids, ensuring anhydrous conditions and inert atmospheres .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., acetylating the amino group) to prevent undesired side reactions .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50}/EC50_{50} determinations across multiple cell lines (e.g., HEK-293 vs. HeLa) to differentiate selective toxicity.
  • Mechanistic Studies : Use transcriptomics or proteomics to identify target pathways (e.g., oxidative stress markers like ROS levels).
  • Control Experiments : Rule out solvent interference (e.g., DMSO cytotoxicity) by including vehicle-only controls .

Q. What statistical frameworks are appropriate for analyzing multivariate data from synthesis optimization studies?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) with central composite designs to model interactions between variables (e.g., temperature, catalyst loading).
  • Multivariate ANOVA : Identify significant factors (p < 0.05) using software like JMP or Minitab.
  • Principal Component Analysis (PCA) : Reduce dimensionality in spectral datasets (e.g., NMR, IR) to isolate critical variables affecting yield/purity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate
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Dimethyl 5-amino-3-methylthiophene-2,4-dicarboxylate

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